

In silico docking studies of Rhamnetin with target proteins

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Compound of Interest

Compound Name: *Rhamnetin*

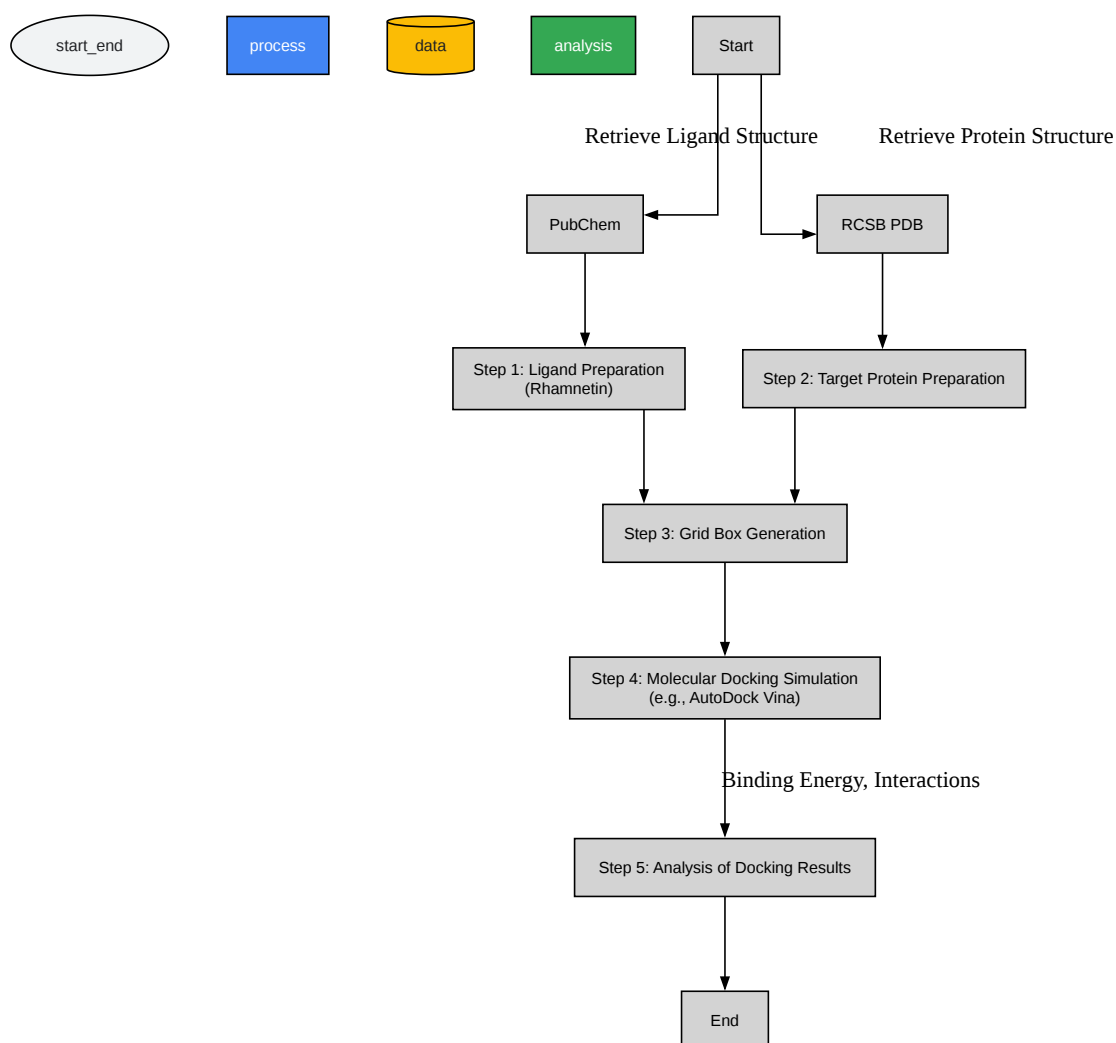
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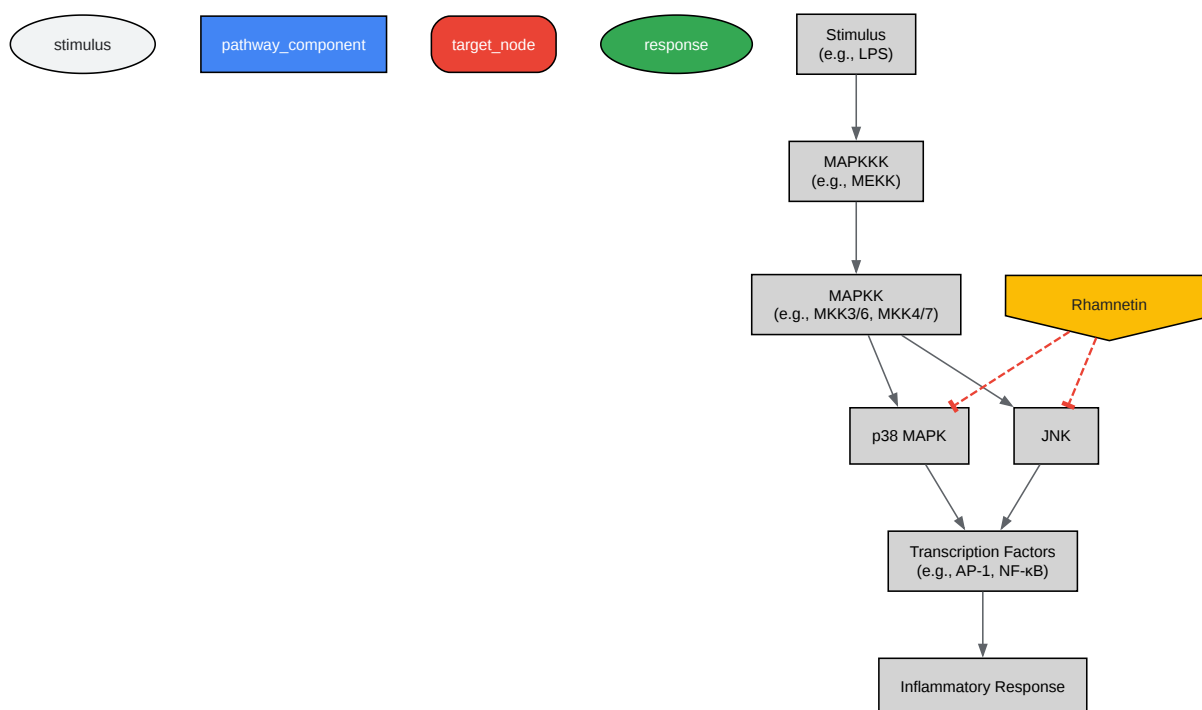
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General Experimental Protocol for In Silico Docking

The following protocol outlines the standardized steps involved in performing molecular docking studies with **Rhamnetin**, based on methodologies reported in the literature.

Experimental Workflow





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